molecular formula C7H7F3OS B13612114 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol

Cat. No.: B13612114
M. Wt: 196.19 g/mol
InChI Key: HYWFVKUGYAOCHL-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is an organic compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethanol group at the 3-position. Thiophene derivatives are known for their stability and electron-rich structures, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process can be challenging due to the reactivity of fluorine . Another approach involves the use of electrophilic fluorinating reagents such as SF3+ .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2-[5-(trifluoromethyl)thiophen-3-yl]ethanol

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)6-3-5(1-2-11)4-12-6/h3-4,11H,1-2H2

InChI Key

HYWFVKUGYAOCHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCO)C(F)(F)F

Origin of Product

United States

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